molecular formula C11H11Cl2N5O3 B8368598 3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine

3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine

Cat. No.: B8368598
M. Wt: 332.14 g/mol
InChI Key: UVGGVAYRSLZJAT-UHFFFAOYSA-N
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Description

3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine, nitro, and amine groups, as well as a pyrazole ring with an isopropoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine typically involves multi-step organic reactions The pyrazole ring is synthesized separately and then coupled with the pyridine derivative using nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of chlorine atoms can result in various substituted pyridine derivatives.

Scientific Research Applications

3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dichloro-5-nitropyridin-2-amine
  • 5-isopropoxy-1H-pyrazol-3-amine
  • 3,6-dichloro-N-(1H-pyrazol-3-yl)-5-nitropyridin-2-amine

Uniqueness

3,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-5-nitropyridine-2-amine is unique due to the presence of both chlorine and nitro groups on the pyridine ring, as well as the isopropoxy group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H11Cl2N5O3

Molecular Weight

332.14 g/mol

IUPAC Name

3,6-dichloro-5-nitro-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyridin-2-amine

InChI

InChI=1S/C11H11Cl2N5O3/c1-5(2)21-9-4-8(16-17-9)14-11-6(12)3-7(18(19)20)10(13)15-11/h3-5H,1-2H3,(H2,14,15,16,17)

InChI Key

UVGGVAYRSLZJAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NNC(=C1)NC2=C(C=C(C(=N2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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